Crystal Conformation: 7-Methyl-5-nitro-1H-indole Exhibits Near-Perfect Planarity vs. Substituted Analogs
7-Methyl-5-nitro-1H-indole adopts a nearly planar conformation in the solid state, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage [1]. This planarity is critical for effective π-π stacking interactions, which are central to the compound's utility as a scaffold for DNA intercalation or as a building block for organic electronics. In contrast, many substituted indoles (e.g., those with bulky substituents at the 2- or 3-position) can exhibit significant out-of-plane distortions that disrupt these interactions. The high degree of planarity observed for 7-methyl-5-nitro-1H-indole ensures predictable solid-state packing and reliable performance in assays where molecular shape is a key determinant of activity.
| Evidence Dimension | Molecular Planarity (C(4)-C(7)-C(8)-C(9) torsion angle) |
|---|---|
| Target Compound Data | -179(2)° |
| Comparator Or Baseline | Ideal planar conformation: 180° or 0°; Typical substituted indoles: often >10° deviation |
| Quantified Difference | Deviation from perfect planarity: 1° for target vs. up to 10-20° for many substituted analogs |
| Conditions | Single-crystal X-ray diffraction at T=291 K |
Why This Matters
This near-perfect planarity is essential for applications requiring consistent π-stacking, such as in the design of DNA-binding agents or organic semiconductors; procurement of a less planar analog could introduce unwanted variability in these applications.
- [1] Korean Science, 'Crystal structure of 7-methyl-5-nitro-1H-indole', Acta Crystallographica Section E, 2008, 64(Pt 1), o95–o96. DOI: 10.1107/S1600536807061387 View Source
